methyl (2S)-2-amino-3,3-difluorobutanoate
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Overview
Description
Methyl (2S)-2-amino-3,3-difluorobutanoate is an organic compound with a unique structure characterized by the presence of two fluorine atoms on the butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3,3-difluorobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3,3-difluorobutanoic acid.
Esterification: The carboxylic acid group of 2-amino-3,3-difluorobutanoic acid is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3,3-difluorobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the ester group may yield alcohols.
Scientific Research Applications
Methyl (2S)-2-amino-3,3-difluorobutanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3,3-difluorobutanoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-3-fluorobutanoate: Similar structure but with only one fluorine atom.
Methyl (2S)-2-amino-3,3-dichlorobutanoate: Similar structure but with chlorine atoms instead of fluorine.
Methyl (2S)-2-amino-3,3-dibromobutanoate: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
Methyl (2S)-2-amino-3,3-difluorobutanoate is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and reactivity, making it distinct from other similar compounds.
Properties
CAS No. |
777034-61-4 |
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Molecular Formula |
C5H9F2NO2 |
Molecular Weight |
153.13 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3,3-difluorobutanoate |
InChI |
InChI=1S/C5H9F2NO2/c1-5(6,7)3(8)4(9)10-2/h3H,8H2,1-2H3/t3-/m0/s1 |
InChI Key |
XGBYRPAKIAUCHJ-VKHMYHEASA-N |
Isomeric SMILES |
CC([C@H](C(=O)OC)N)(F)F |
Canonical SMILES |
CC(C(C(=O)OC)N)(F)F |
Origin of Product |
United States |
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